N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-methoxyphenyl)glycinamide
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Overview
Description
N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-methoxyphenyl)glycinamide is a compound that has garnered interest in the field of medicinal chemistry This compound is characterized by its unique structure, which includes a dioxidotetrahydrothiophenyl group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-methoxyphenyl)glycinamide typically involves multiple steps. One common approach is to start with the preparation of the dioxidotetrahydrothiophenyl intermediate, followed by its coupling with a methoxyphenyl glycinamide derivative. The reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-methoxyphenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-methoxyphenyl)glycinamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-methoxyphenyl)glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but preliminary studies suggest its role in modulating cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of dioxidotetrahydrothiophenyl and methoxyphenyl glycinamide. These compounds share structural similarities but may differ in their functional groups or substituents .
Uniqueness
N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-methoxyphenyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C14H19N3O5S |
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Molecular Weight |
341.38 g/mol |
IUPAC Name |
2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C14H19N3O5S/c1-22-12-4-2-10(3-5-12)16-13(18)8-15-14(19)17-11-6-7-23(20,21)9-11/h2-5,11H,6-9H2,1H3,(H,16,18)(H2,15,17,19) |
InChI Key |
AARTXWKNPHSYGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CNC(=O)NC2CCS(=O)(=O)C2 |
Origin of Product |
United States |
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